molecular formula C15H9N3OS2 B2999807 N-(benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 1056008-95-7

N-(benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2999807
CAS No.: 1056008-95-7
M. Wt: 311.38
InChI Key: QRWVXFMPSLPFDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide is a bis-heterocyclic compound featuring two benzothiazole moieties linked via a carboxamide group. Its structure confers rigidity and aromaticity, making it a scaffold of interest in medicinal chemistry for targeting enzymes or receptors involved in inflammation, cancer, and infectious diseases . The compound’s synthesis typically involves coupling benzo[d]thiazole-2-carboxylic acid with 2-aminobenzothiazole derivatives using coupling reagents like HATU or HBTU under mild conditions .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3OS2/c19-13(14-16-9-5-1-3-7-11(9)20-14)18-15-17-10-6-2-4-8-12(10)21-15/h1-8H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWVXFMPSLPFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide can be achieved through various synthetic routes. One common method involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final derivatives . Other synthetic pathways include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Chemical Reactions Analysis

N-(benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in anti-tubercular activity, the compound targets the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . In anti-inflammatory applications, the compound inhibits the cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators . The exact molecular pathways and targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Benzothiazole Rings
  • Halogenated Derivatives : Compounds such as N-(benzo[d]thiazol-2-yl)-2-chlorobenzamide (1.2d) and 4-chlorobenzamide (1.2e) () exhibit increased lipophilicity, improving membrane permeability.
  • Alkyl/Aryl Modifications: Morpholine or cycloalkyl substituents (e.g., N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride in ) enhance solubility via protonatable amines or hydrogen-bonding motifs .

Physicochemical Properties

Spectroscopic Data
  • 1H-NMR : Aromatic protons in benzothiazole rings resonate at δ 7.2–8.5 ppm, while amide NH signals appear at δ 10–12 ppm .
  • FT-IR : Carboxamide C=O stretches at ~1650–1700 cm⁻¹ and N–H bends at ~3300 cm⁻¹ confirm structural integrity .
Anti-Inflammatory and Antimicrobial Potential
  • Prostaglandin E₂ Inhibition : N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide (11) () suppresses PGE₂ production, likely via COX-2 inhibition.
  • Antitubercular Activity : Nitro-substituted analogs (e.g., 44 in ) show promise against Mycobacterium tuberculosis due to nitroreductase activation.
Enzyme Inhibition

Structural vs. Functional Comparisons

Compound Key Substituents Yield (%) Melting Point (°C) Biological Activity
Parent None ~70 190–300 Broad-spectrum potential
1.2d 2-Cl N/A 201–210 Enhanced lipophilicity
44 5-NO₂ 70 N/A Antitubercular
11 4-MeO-phenyl 59 N/A Anti-inflammatory
3g Cyclopropyl 10.2 Semi-solid Low yield, steric hindrance

Biological Activity

N-(benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the context of anticancer, anti-inflammatory, and neuroprotective effects. This article reviews the current understanding of its biological activity, supported by data tables and relevant research findings.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. The mechanism primarily involves the induction of apoptosis in cancer cells through the activation of caspase-3.

The compound has been shown to activate procaspase-3, leading to its conversion into active caspase-3, a crucial step in the apoptotic pathway. This was demonstrated in a study where various benzothiazole derivatives exhibited varying degrees of procaspase-3 activation.

Table 1: Caspase-3 Activation Activity

CompoundCaspase-3 Activation (%)
PAC-1100 ± 4
8j99 ± 10
8k114 ± 10
DMSO7 ± 1

Compounds 8j and 8k showed significant activation rates comparable to PAC-1, suggesting their potential as effective anticancer agents .

1.2 Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that the presence of specific functional groups within the benzothiazole framework is crucial for enhancing anticancer activity. For instance, the incorporation of an ortho-hydroxy group and specific electron-donating groups can significantly improve efficacy .

2. Anti-inflammatory Activity

This compound has also demonstrated promising anti-inflammatory properties, particularly through inhibition of cyclooxygenase-2 (COX-2).

2.1 Inhibition Studies

Molecular docking studies have shown that this compound effectively binds to the COX-2 enzyme, suggesting its potential as an analgesic and anti-inflammatory agent.

Table 2: COX-2 Inhibition Data

CompoundInhibition (%)
S-485 ± 5
Control10 ± 3

The compound S-4 exhibited substantial inhibition of COX-2 compared to control groups .

3. Neuroprotective Effects

Research indicates that compounds similar to this compound may also possess neuroprotective properties through acetylcholinesterase (AChE) inhibition, which is critical in conditions like Alzheimer’s disease.

3.1 AChE Inhibition Studies

In vitro assays have demonstrated that certain derivatives exhibit strong AChE inhibitory activity, with IC50 values indicating their potency.

Table 3: AChE Inhibition Data

CompoundIC50 (µM)
3i2.7
Standard0.5

The results suggest that these compounds could be developed further for therapeutic applications in neurodegenerative diseases .

4. Summary of Findings

The biological activity of this compound is multifaceted, showing promise as:

  • Anticancer Agent: Induces apoptosis via procaspase-3 activation.
  • Anti-inflammatory Agent: Inhibits COX-2 effectively.
  • Neuroprotective Agent: Exhibits potent AChE inhibition.

5. Conclusion and Future Directions

The diverse biological activities associated with this compound highlight its potential as a lead compound for drug development. Future research should focus on clinical trials to validate these findings and explore its therapeutic applications across various disease models.

Q & A

Q. Key considerations :

  • Solvent systems : Ethyl acetate/petroleum ether mixtures reduce byproducts .
  • Catalysts : Copper(I) iodide and (S)-proline enhance regioselectivity in azide-alkyne cycloadditions .
  • Purification : HPLC (98–99% purity) or silica gel chromatography is critical for removing unreacted amines or acylating agents .

How can tautomeric equilibria in this compound derivatives be experimentally validated and computationally modeled?

Advanced Structural Analysis
Tautomerism arises from proton transfer between the amide NH and benzothiazole nitrogen. Experimental and computational strategies include:

  • Spectroscopy :
    • ¹H NMR : Detect NH proton shifts in DMSO-d₆; absence of NH signals suggests keto-enol tautomerism .
    • UV-Vis : Excited-state intramolecular proton transfer (ESIPT) manifests as dual emission bands (e.g., 400 nm vs. 500 nm) .
  • DFT calculations : Compare energy barriers for keto↔enol transitions. For N-(benzo[d]thiazol-2-yl)picolinamide, ESIPT is favored with ΔG < 5 kcal/mol .

Q. Methodological challenges :

  • Solvent polarity (e.g., acetonitrile vs. toluene) stabilizes specific tautomers.
  • Substituent effects: Electron-withdrawing groups (e.g., -NO₂) stabilize the keto form .

What in vitro assays are most effective for evaluating the anti-inflammatory activity of benzothiazole-carboxamide derivatives?

Q. Biological Activity

  • COX-2 inhibition :
    • Enzyme immunoassay (EIA) : Measure prostaglandin E₂ (PGE₂) suppression in LPS-stimulated macrophages. Derivatives with morpholine/piperidine substituents show IC₅₀ < 10 µM .
    • Molecular docking : Prioritize compounds with strong binding to COX-2’s hydrophobic pocket (e.g., Val523, Tyr355) .
  • Cytotoxicity screening :
    • MTT assay : Test against cancer cell lines (e.g., A549, MCF7). Ethoxy-substituted derivatives (e.g., compound 2c) exhibit IC₅₀ ~15 µM .

Q. Advanced considerations :

  • Selectivity : Assess off-target effects on COX-1 to avoid gastrointestinal toxicity .
  • SAR trends : Bulkier substituents (e.g., cyclohexyl) enhance membrane permeability but may reduce solubility .

How do reaction mechanisms differ between thermal and photochemical C–H amidation strategies for benzothiazole derivatives?

Q. Mechanistic Studies

  • Thermal conditions (e.g., 50°C in DMSO):
    • Proceed via radical intermediates initiated by (NH₄)₂S₂O₈.
    • Yield 77% with adamantyl substituents due to steric stabilization of transition states .
  • Photochemical conditions (blue LED, room temperature):
    • Avoid radical pathways; rely on singlet oxygen generation.
    • Higher functional group tolerance but lower yields (~50%) .

Q. Key data :

ConditionCatalystYield (%)Byproducts
Thermal(NH₄)₂S₂O₈77<5%
PhotochemicalNone5010–15%

What computational approaches are used to predict the β1i/β5i immunoproteasome inhibition by benzothiazole-carboxamides?

Q. Computational Modeling

  • Docking simulations (AutoDock Vina):
    • Prioritize compounds with hydrogen bonds to Thr1 (β1i) or Thr21 (β5i).
    • N-(benzo[d][1,3]dioxol-5-ylmethyl) derivatives show 25–36% inhibition at 20 µM .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns.
  • QSAR models : Use Hammett constants (σ) to correlate electron-withdrawing groups with activity .

Q. Limitations :

  • False positives may arise from inadequate solvation models.
  • In vitro validation (e.g., fluorogenic substrate assays) is essential .

How can researchers address contradictions in reported cytotoxicity data for benzothiazole-carboxamide derivatives?

Data Analysis
Discrepancies arise from:

  • Cell line variability : MCF7-MDR (multidrug-resistant) vs. HT1080 (fibrosarcoma) may show 2–3-fold differences in IC₅₀ .
  • Assay conditions : Serum concentration (e.g., 10% FBS vs. serum-free) alters compound bioavailability.
  • Structural heterogeneity : Ethoxy vs. methoxy substituents at position 6 of benzothiazole alter logP values by 0.5–1.0 units, impacting membrane penetration .

Q. Mitigation strategies :

  • Standardize protocols (e.g., 48-hour incubation, 5% CO₂).
  • Use orthogonal assays (e.g., apoptosis markers via flow cytometry) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.